
Rucaparib Dosing and Renal Impairment
Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Rucaparib Camsylate

CAS No.: 1859053-21-6

Cat. No.: S007097

Get Quote

The following table summarizes the official recommendations and available data for rucaparib use in patients

with renal impairment [1] [2] [3]:

Renal Function (CrCl) Recommended Dose Adjustment Level of Evidence / Comments

Normal to Moderate
Impairment (CrCl ≥30 to
89 mL/min)

No dose adjustment
recommended. Starting dose of
600 mg twice daily.

Established in clinical trials; no

clinically significant impact on
exposure [1] [4] [5].

Severe Impairment (CrCl
<30 mL/min)

Data not available. Use with
caution.

Patients with severe impairment or
on dialysis were excluded from

clinical trials [1] [2] [6].

End-Stage Renal
Disease (ESRD) /
Dialysis

No formal recommendation. A
case report used a significantly
reduced dose.

Single case report: 200 mg twice

daily (66% reduction) was used
safely and effectively [6].

Experimental Data and Clinical Evidence

The recommendations above are based on the following key studies and data:
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Pharmacokinetic Basis: Rucaparib is partially excreted by the kidneys. Population pharmacokinetic

analyses show that rucaparib clearance (CL) increases with increasing baseline creatinine clearance.
In patients with moderate renal impairment (CrCl 30-59 mL/min), the steady-state area under the

curve (AUC) is increased by approximately 32% compared to patients with normal renal function. This
increase was not deemed clinically significant enough to warrant a dose adjustment [6] [4].

Case Study in Dialysis: A 2018 single-patient case study provides the only available clinical data for
a dialysis-dependent patient.

Patient Profile: A 56-year-old woman with BRCA-associated ovarian cancer and end-stage
renal disease on hemodialysis three times weekly [6].

Dosing Protocol: Based on PK modeling that predicted a doubling of AUC in severe
impairment, a 66% dose reduction to 200 mg twice daily was initiated [6].

Pharmacokinetic Results: Trough plasma concentrations were below the mean levels
reported in the ARIEL2 trial but were associated with a complete clinical response of peritoneal

disease and resolution of a splenic lesion. Toxicity was limited to manageable Grade 1
thrombocytopenia [6].

Effect of Dialysis: Blood samples taken before and after a 4.5-hour hemodialysis session
showed minimal decreases in rucaparib concentration (e.g., 323 ng/mL to 287 ng/mL),

indicating that hemialysis does not significantly clear rucaparib from the bloodstream [6].

Clinical Management Workflow

For professionals managing patients in clinical trials or treatment, the following diagram outlines the

decision-making process for renal impairment:
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Frequently Asked Questions (FAQs)

Q1: How is renal function estimated for rucaparib dosing? A1: The Cockcroft-Gault equation is specified

in the prescribing information for estimating creatinine clearance (CrCl) to guide rucaparib dosing [1]. Note

that for medication dosing, the non-indexed GFR (mL/min), not the indexed GFR (mL/min/1.73 m²),

should be used, especially in patients with very large or small body surface area [7].

Q2: What are the standard dose reductions for adverse reactions? A2: Regardless of renal function, the

following dose reduction schedule is recommended for managing adverse reactions [1] [3]:

Starting Dose: 600 mg twice daily
First Reduction: 500 mg twice daily

Second Reduction: 400 mg twice daily
Third Reduction: 300 mg twice daily
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Q3: Does rucaparib affect serum creatinine independently of renal function? A3: Yes. Like olaparib,

rucaparib is noted as a medication that can inhibit the tubular secretion of creatinine. This can cause an

increase in serum creatinine without an actual change in the glomerular filtration rate (GFR), a phenomenon

known as "pseudonephrotoxicity" [7]. Researchers should be aware of this when interpreting lab values.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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